2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide
Description
Properties
IUPAC Name |
2,4-diphenyl-6-(trichloromethyl)-5H-1,3,5,2λ5-triazaphosphinine 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N3OP/c16-15(17,18)14-19-13(11-7-3-1-4-8-11)20-23(22,21-14)12-9-5-2-6-10-12/h1-10H,(H,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGCAMBCULODCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NP(=O)(N=C(N2)C(Cl)(Cl)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N3OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide typically involves the reaction of trichloromethylphosphine with hydrazine derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then cyclized to form the final triazaphosphinine ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The trichloromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide involves its interaction with specific molecular targets. The triazaphosphinine ring structure allows it to bind to metal ions and other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazaphosphinine Derivatives
Few triazaphosphinine analogs are explicitly mentioned in the evidence. However, derivatives with varying substituents (e.g., methyl, halogens) are hypothesized to differ in reactivity and bioactivity.
Triazole-based Fungicides (e.g., Propiconazole, Etaconazole)
Triazoles, such as propiconazole and etaconazole , share nitrogen-rich heterocycles but feature five-membered rings (1,2,4-triazole) rather than six-membered triazaphosphinine cores. Both classes include halogenated aryl groups (e.g., 2,4-dichlorophenyl in propiconazole), which enhance antifungal activity by improving target binding . The target compound’s trichloromethyl group may mimic the electron-withdrawing effects of chlorine in triazoles, though its phosphorus oxide moiety could alter metabolic stability or toxicity profiles.
Triazine Derivatives
Triazines (e.g., atrazine) are six-membered rings with three nitrogen atoms but lack phosphorus. They are widely used as herbicides. The target compound’s trichloromethyl group may confer herbicidal activity similar to chlorinated triazines, but its phosphorus-containing core might expand its utility to insecticidal applications.
Comparative Data Analysis
Research Findings and Discussion
- Structural Similarities : The trichloromethyl and aryl groups in the target compound align with pesticidal motifs seen in triazoles and triazines, suggesting overlapping bioactivity .
- Phosphorus Influence : The phosphorus oxide group may enhance hydrolytic stability compared to triazoles or enable unique modes of action, such as enzyme inhibition .
- Data Gaps : Specific efficacy, toxicity, or environmental persistence data for the target compound are absent in the provided evidence. Further studies are needed to validate hypothesized applications.
Biological Activity
The compound 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide is a member of the triazaphosphinine family and has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Molecular Characteristics
- Molecular Formula : C16H12Cl3N3O
- Molecular Weight : 352.6 g/mol
- CAS Number : 30362-63-1
- LogP : 5.03230 (indicating lipophilicity)
Structure
The compound features a triazaphosphinine ring with two phenyl groups and a trichloromethyl substituent, which may influence its reactivity and biological interactions.
Cytotoxicity Studies
Research has indicated that compounds in the triazaphosphinine family exhibit varying degrees of cytotoxicity. A study focusing on related triazines found significant cytotoxic effects on human lymphocytes at specific concentrations, suggesting that similar mechanisms may be at play for 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide.
Key Findings:
- Lymphocyte Viability : Significant loss of viability was observed at concentrations as low as 125 ppm.
- DNA Damage : The comet assay indicated that exposure led to increased single and double-strand breaks in DNA.
These findings underscore the potential of this compound to induce oxidative stress and cellular damage, likely through reactive oxygen species (ROS) generation .
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : Similar compounds have been shown to generate ROS, leading to oxidative damage in cells.
- Interference with Cell Cycle : Triazines often disrupt normal cell cycle progression, potentially leading to apoptosis in sensitive cell lines.
- Protein Modification : Increased carbonyl content in proteins was noted, indicating protein damage that could affect cellular functions .
Case Study 1: Human Peripheral Blood Lymphocytes
In a controlled laboratory setting, human peripheral blood lymphocytes were exposed to varying concentrations of related triazines. The study demonstrated that:
- At concentrations above 600 ppm, significant morphological changes were observed.
- The most pronounced cytotoxic effects were linked to the generation of ROS and subsequent DNA damage.
| Concentration (ppm) | Lymphocyte Viability (%) | DNA Damage (Comet Assay) |
|---|---|---|
| 25 | 90 | Low |
| 125 | 70 | Moderate |
| 600 | 30 | High |
This case study illustrates the compound's potential as a cytotoxic agent .
Case Study 2: In Vivo Toxicity Assessment
In animal models, exposure to similar triazaphosphinine derivatives resulted in observable toxicity signs including weight loss and organ damage. These findings suggest that while the compound may have applications in agriculture or industry, careful consideration of its toxicological profile is essential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide, and how can reaction efficiency be improved?
- Methodology : Start with a triazole precursor (e.g., 4-amino-3,5-bis-substituted triazole) and substitute with benzaldehyde derivatives under reflux in absolute ethanol, using glacial acetic acid as a catalyst. Optimize by varying solvent polarity (e.g., DMF vs. ethanol), reaction time (4–12 hours), and stoichiometric ratios. Monitor progress via TLC and isolate the product via vacuum filtration. Yield improvements can be achieved by recrystallization in ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology : Use multinuclear NMR (¹H, ¹³C, and ³¹P) to verify the triazaphosphinine ring and substituents. For example, ³¹P NMR will confirm the phosphorus oxide moiety (δ ~20–30 ppm). Complement with high-resolution mass spectrometry (HRMS) for molecular ion validation and IR spectroscopy to identify functional groups (e.g., P=O stretch at ~1200 cm⁻¹). X-ray crystallography is recommended for absolute configuration determination if single crystals are obtainable.
Q. How can computational modeling predict the compound’s electronic properties and reactivity?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and partial charges. These predict sites for electrophilic/nucleophilic attacks, such as the trichloromethyl group’s electron-withdrawing effects on the triazaphosphinine ring. Software like Gaussian or ORCA can model these properties .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions involving its phenyl substituents?
- Methodology : Investigate Suzuki-Miyaura coupling by substituting phenyl groups with boronic acids. Use Pd(PPh₃)₄ as a catalyst in THF/H₂O under inert conditions. Monitor regioselectivity via HPLC and compare with DFT-predicted transition states. The trichloromethyl group may sterically hinder coupling at the 6-position, favoring 2- or 4-phenyl modifications .
Q. How does the phosphorus oxide moiety influence the compound’s biological activity compared to non-oxidized analogs?
- Methodology : Synthesize the non-oxidized analog (replace P=O with P–H) and compare cytotoxicity via MTT assays in cancer cell lines. Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like DNA topoisomerases. The oxide group’s polarity may enhance solubility and target interactions, as seen in cyclophosphamide analogs .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology : Re-evaluate assay conditions (e.g., cell line specificity, concentration ranges) and confirm compound purity via HPLC. Perform dose-response curves (IC₅₀) under standardized protocols. For conflicting results, use proteomics (e.g., SILAC) to identify off-target effects or metabolite interference. Cross-reference with DSSTox database entries for toxicity profiles .
Q. Can this compound act as a precursor for novel heterocyclic systems via ring-expansion reactions?
- Methodology : React with dienophiles (e.g., maleic anhydride) under thermal or microwave conditions to trigger [4+2] cycloadditions. Characterize new rings via NMR and X-ray. The trichloromethyl group may direct regioselectivity, while the phosphorus oxide stabilizes intermediates. Compare yields with/without Lewis acid catalysts like BF₃·Et₂O .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
